molecular formula C10H16O3 B14291677 1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol CAS No. 113304-47-5

1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol

Cat. No.: B14291677
CAS No.: 113304-47-5
M. Wt: 184.23 g/mol
InChI Key: RZDHEOSXBXBGLU-UHFFFAOYSA-N
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Description

1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol typically involves the reaction of cyclopent-2-en-1-ol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring and a dioxolane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

113304-47-5

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol

InChI

InChI=1S/C10H16O3/c11-10(4-1-2-5-10)6-3-9-12-7-8-13-9/h1,4,9,11H,2-3,5-8H2

InChI Key

RZDHEOSXBXBGLU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)(CCC2OCCO2)O

Origin of Product

United States

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